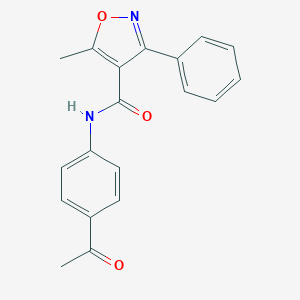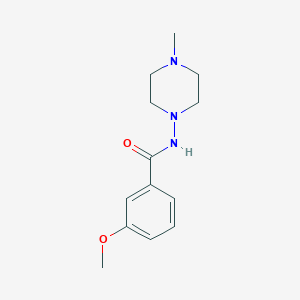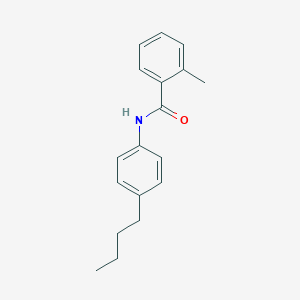
N-(4-butylphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-methylbenzamide, commonly known as Bupivacaine, is a local anesthetic drug used for regional anesthesia and pain management. It was first synthesized in 1957 by chemist Paul Janssen and has since become one of the most widely used local anesthetics in the medical field.
Mecanismo De Acción
Bupivacaine works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It has a higher affinity for nerve fibers compared to other local anesthetics, which contributes to its longer duration of action.
Efectos Bioquímicos Y Fisiológicos
Bupivacaine can have both local and systemic effects. At the site of injection, it can cause numbness, tingling, and muscle weakness. Systemic effects can include cardiovascular and central nervous system depression, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupivacaine is commonly used in laboratory experiments to study the effects of local anesthetics on nerve cells. Its long-lasting effects and high affinity for nerve fibers make it a useful tool for these studies. However, its potential for systemic effects and toxicity at high doses must be taken into consideration.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of action and potential side effects of bupivacaine. There is also potential for the development of new local anesthetics with improved safety profiles and longer durations of action. Additionally, the use of bupivacaine in combination with other drugs for pain management is an area of active research.
Métodos De Síntesis
Bupivacaine is synthesized through a multi-step process starting with the reaction of 4-butylbenzoyl chloride with 2-methyl aniline in the presence of a base. The resulting intermediate is then reacted with sodium cyanoborohydride to form the final product.
Aplicaciones Científicas De Investigación
Bupivacaine has been extensively studied for its use in regional anesthesia, particularly for its long-lasting effects. It has been shown to be effective in reducing pain during and after surgery, as well as for chronic pain management. Bupivacaine can also be used in combination with other drugs to enhance its effects.
Propiedades
Número CAS |
5347-30-8 |
|---|---|
Nombre del producto |
N-(4-butylphenyl)-2-methylbenzamide |
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-8-15-10-12-16(13-11-15)19-18(20)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3,(H,19,20) |
Clave InChI |
GKVTWFKGBWGHBB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



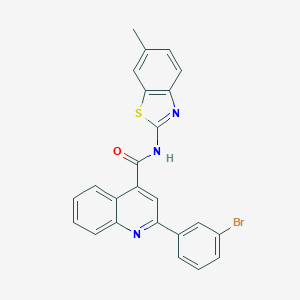
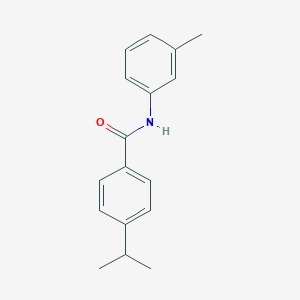
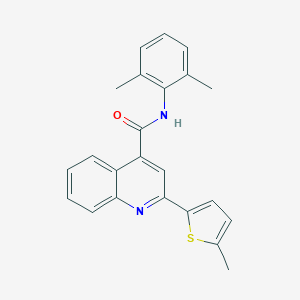
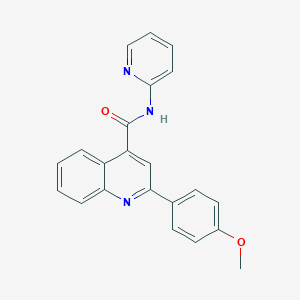
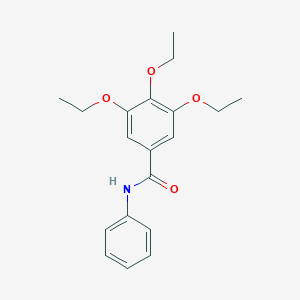
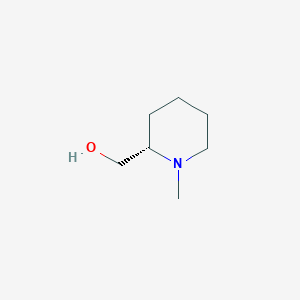


![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
